N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251704-10-5
VCID: VC4949649
InChI: InChI=1S/C23H24N4O3S/c1-4-18-10-12-20(13-11-18)27(16-19-7-5-8-21(15-19)30-3)31(28,29)22-9-6-14-26-17(2)24-25-23(22)26/h5-15H,4,16H2,1-3H3
SMILES: CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Molecular Formula: C23H24N4O3S
Molecular Weight: 436.53

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251704-10-5

Cat. No.: VC4949649

Molecular Formula: C23H24N4O3S

Molecular Weight: 436.53

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251704-10-5

Specification

CAS No. 1251704-10-5
Molecular Formula C23H24N4O3S
Molecular Weight 436.53
IUPAC Name N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C23H24N4O3S/c1-4-18-10-12-20(13-11-18)27(16-19-7-5-8-21(15-19)30-3)31(28,29)22-9-6-14-26-17(2)24-25-23(22)26/h5-15H,4,16H2,1-3H3
Standard InChI Key IEHPCKBROQCCGL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C

Introduction

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound with a molecular formula of C23H24N4O3S and a molecular weight of 436.5 g/mol . This compound belongs to the class of triazolopyridine sulfonamides, which have been explored for their potential biological activities, including antimalarial and antifungal properties, although specific research on this exact compound is limited.

Synthesis and Related Compounds

While specific synthesis details for N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide are not available, related compounds in the triazolopyridine sulfonamide class are typically synthesized through multi-step reactions involving the formation of the triazole ring and subsequent introduction of the sulfonamide group . These compounds often start with pyridine derivatives and undergo transformations involving hydrazine hydrate to form the triazole moiety.

Biological Activity

Although there is no specific data on the biological activity of N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide, compounds within the same class have shown promise as antimalarial and antifungal agents. For example, some triazolopyridine sulfonamides have demonstrated antimalarial activity against Plasmodium falciparum . Additionally, related sulfonamide derivatives have exhibited antifungal properties, particularly against Candida species .

Future Research Directions

Given the potential biological activities of triazolopyridine sulfonamides, further research on N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide could focus on its synthesis, in vitro evaluation, and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. This would involve detailed pharmacokinetic and pharmacodynamic analyses to understand its metabolism, distribution, and interaction with biological targets.

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